N-(2,4-dichlorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
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Overview
Description
N-(2,4-dichlorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a piperidine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-methylpiperidine. This can be achieved through the hydrogenation of 4-methylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Attachment of the Benzenesulfonamide Group: The next step involves the reaction of the piperidine intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine. This forms the benzenesulfonamide derivative.
Introduction of the Dichlorophenyl Group: Finally, the dichlorophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the benzenesulfonamide derivative with 2,4-dichlorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2,4-dichlorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide
- N-(2,4-dichlorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]ethanesulfonamide
Uniqueness
N-(2,4-dichlorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C20H22Cl2N2O3S |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H22Cl2N2O3S/c1-15-9-11-23(12-10-15)20(25)14-24(19-8-7-16(21)13-18(19)22)28(26,27)17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3 |
InChI Key |
FJUJAAAHUOHTQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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